molecular formula C23H28N4O2 B11503679 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11503679
M. Wt: 392.5 g/mol
InChI Key: FYYYVLDQOHHBNT-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine in the presence of a suitable catalyst.

    Attachment of the Prop-2-en-1-yloxyphenyl Group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced using an appropriate alkylating agent.

    Final Cyclization and Functionalization: The final steps involve cyclization and introduction of the nitrile group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as a pharmacophore. It could be explored for its interactions with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound might exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the prop-2-en-1-yloxy group.

    2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure with a methoxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

The unique feature of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is the presence of the prop-2-en-1-yloxy group, which can impart different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O2/c1-6-11-29-16-9-7-15(8-10-16)20-17(14-24)22(25)27(26(4)5)18-12-23(2,3)13-19(28)21(18)20/h6-10,20H,1,11-13,25H2,2-5H3

InChI Key

FYYYVLDQOHHBNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)OCC=C)C(=O)C1)C

Origin of Product

United States

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